A local anesthetic that is similar pharmacologically to LIDOCAINE. Currently, it is used most often for infiltration anesthesia in dentistry.
See also: Prilocaine (has active moiety); Epinephrine Bitartrate; prilocaine hydrochloride (component of).
Prilocaine hydrochloride
CAS No.: 1786-81-8
Cat. No.: VC0003556
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1786-81-8 |
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Molecular Formula | C13H21ClN2O |
Molecular Weight | 256.77 g/mol |
IUPAC Name | N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H |
Standard InChI Key | BJPJNTKRKALCPP-UHFFFAOYSA-N |
SMILES | CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Canonical SMILES | CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Appearance | Solid powder |
Chemical and Structural Properties
Prilocaine hydrochloride (C₁₃H₂₀N₂O·HCl) is chemically designated as N-(2-methylphenyl)-2-(propylamino)propanamide monohydrochloride. Its molecular weight is 256.77 g/mol, with a melting point of 178–181°C . The compound exists as a white crystalline powder, freely soluble in water (541 mg/L at 25°C) and ethanol . The hydrochloride salt enhances stability and water solubility, making it suitable for injectable formulations .
Structural Features:
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The aromatic o-toluidine moiety contributes to lipid solubility, facilitating diffusion through neuronal membranes.
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The secondary amine group enables rapid metabolism via hepatic and renal pathways, reducing systemic toxicity .
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₀N₂O·HCl |
pKa | 7.9 |
Partition Coefficient | Log P = 2.11 |
Protein Binding | 55% at 0.5–1.0 mg/mL |
Mechanism of Action
Prilocaine hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes. This inhibition prevents depolarization and subsequent propagation of action potentials, thereby interrupting pain signals .
Target Specificity
The drug preferentially binds to the α-subunit of VGSCs (SCN1A–SCN11A isoforms), with high affinity for inactivated states . This state-dependent blockade prolongs the refractory period of sensory nerves, enhancing analgesic duration .
Onset and Duration
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Onset: <2 minutes for dental infiltration; <3 minutes for nerve blocks .
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Duration: 10 minutes of pulpal anesthesia (maxillary infiltration) and 2.5 hours of soft tissue numbness (inferior alveolar block) .
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Hyperbaric formulations (e.g., 2% spinal solutions) accelerate onset to 3–5 minutes .
Pharmacokinetics and Metabolism
Absorption and Distribution
Following parenteral administration, prilocaine exhibits rapid absorption, with peak plasma concentrations achieved within 10–15 minutes . Tissue distribution is extensive (volume of distribution = 1.5 L/kg), aided by moderate lipid solubility .
Biotransformation
Prilocaine undergoes hydrolysis via hepatic and renal amidases into two primary metabolites:
Enzymatic efficiency ensures >90% metabolic clearance within 4 hours, minimizing systemic accumulation .
Excretion
Clinical Applications
Dental Anesthesia
Prilocaine 4% (plain or with epinephrine 1:200,000) is indicated for:
Spinal Anesthesia
Hyperbaric prilocaine 2% (40–60 mg) provides 90 minutes of surgical anesthesia for lower abdominal procedures, with discharge readiness in 4 hours . Compared to lidocaine, it reduces transient neurologic symptoms (TNS) by 60% .
Obstetrics and Surgery
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Epidural Use: Rare due to shorter duration than bupivacaine.
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Topical Formulations: Off-label use for minor dermatologic procedures .
Synthesis and Industrial Production
Conventional Synthesis
Optimized Methods
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Coupling Reagents: HATU improves yield to 90.3% by reducing reaction time to 14 hours .
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Green Chemistry: Solvent-free mechanochemical approaches reduce environmental impact .
Comparative Analysis with Lidocaine
Parameter | Prilocaine | Lidocaine |
---|---|---|
Potency | 1 (Procaine = 1) | 2 |
Toxicity (LD₅₀) | 40% lower | Higher |
Methemoglobin Risk | Yes | No |
TNS Incidence | 1.2% | 8–10% |
Prilocaine’s lower systemic toxicity and reduced TNS risk make it preferable for ambulatory surgery .
Recent Advances and Research
Spinal Anesthesia Refinements
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Low-Dose Protocols: 10–30 mg for perineal surgery minimizes motor block .
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Adjuvants: Clonidine prolongs duration by 25% without hemodynamic compromise .
Novel Formulations
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